

An In-depth Technical Guide to PROTAC Technology and the PIK3CG Degrader ARM165

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Core Principles of PROTAC Technology

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it entirely from the cell. This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).

PROTACs are heterobifunctional molecules composed of three key components:

- A Target-Binding Ligand: This portion of the PROTAC specifically binds to the protein of interest (POI) that is to be degraded.
- An E3 Ubiquitin Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation.
- A Linker: A chemical linker connects the target-binding ligand and the E3 ligase ligand, bringing the POI and the E3 ligase into close proximity.

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then





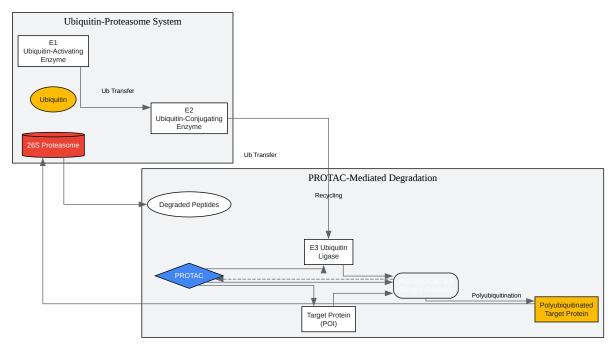


degrades the tagged protein into smaller peptides.[1][2] A key advantage of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein degradation at substoichiometric concentrations.[2][3]

This technology offers several advantages over traditional small molecule inhibitors. It can target proteins that have been historically considered "undruggable" due to the lack of a well-defined active site.[1] Furthermore, by removing the entire protein scaffold, PROTACs can abrogate both the enzymatic and non-enzymatic functions of a target protein.

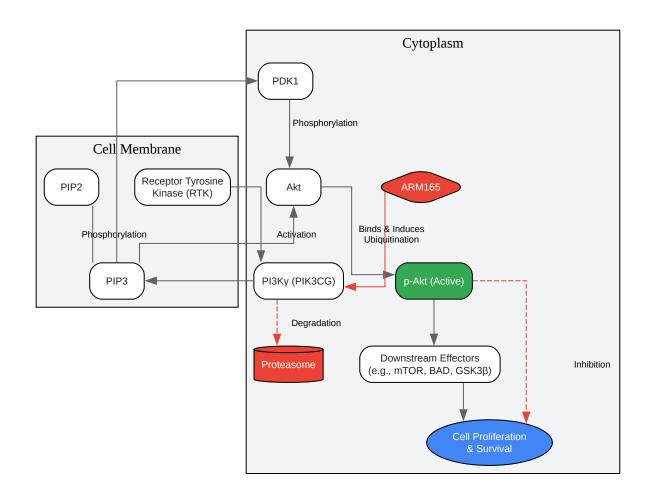
Diagram of the PROTAC Mechanism of Action

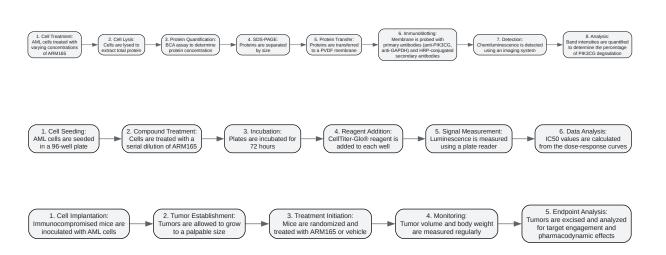




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References

- 1. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 2. benchchem.com [benchchem.com]
- 3. ARM165 | PIK3CG/p110y degrader | Probechem Biochemicals [probechem.com]
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